molecular formula C11H12ClNO2 B13158697 5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde

5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde

Cat. No.: B13158697
M. Wt: 225.67 g/mol
InChI Key: MAQBXUHHVUZTFE-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol . This compound is characterized by the presence of a chloro-substituted benzaldehyde moiety and a hydroxypyrrolidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with 3-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the hydroxypyrrolidinyl group may enhance its binding affinity to certain biological targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is unique due to the presence of both the chloro and hydroxypyrrolidinyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

5-chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12ClNO2/c12-9-1-2-11(8(5-9)7-14)13-4-3-10(15)6-13/h1-2,5,7,10,15H,3-4,6H2

InChI Key

MAQBXUHHVUZTFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)Cl)C=O

Origin of Product

United States

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